molecular formula C12H13ClFNO2S2 B2770939 2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride CAS No. 1266697-01-1

2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride

Cat. No.: B2770939
CAS No.: 1266697-01-1
M. Wt: 321.81
InChI Key: OSNDNQSXMHKMEQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride is a synthetic organic compound that features a fluorophenyl group and a thiophene-2-sulfonyl group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.

    Thiophene-2-sulfonylation: The Schiff base is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the thiophene-2-sulfonyl group.

    Reduction: The Schiff base is reduced to the corresponding amine using a reducing agent like sodium borohydride.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride
  • 2-(4-Bromophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride
  • 2-(4-Methylphenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride

Comparison: Compared to its analogs, 2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets. The fluorine atom’s high electronegativity and small size can enhance the compound’s overall reactivity and specificity in various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-thiophen-2-ylsulfonylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S2.ClH/c13-10-5-3-9(4-6-10)11(8-14)18(15,16)12-2-1-7-17-12;/h1-7,11H,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNDNQSXMHKMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C(CN)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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